1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Physicochemical properties Lipophilicity Molecular recognition

Obtain 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034320-02-8), a patent-derived pyrazole-4-sulfonamide NaV1.8 inhibitor. Its unique isochroman-3-ylmethyl substituent introduces a rigid, chiral bicyclic ether that differentiates it from simpler analogs, enabling matched-pair SAR studies. With an intermediate lipophilicity (XLogP3 1.7) and a single H-bond donor, it is ideal for electrophysiological screening and property-driven library design. Procure for target-specific assay validation and fragment-based medicinal chemistry. Custom synthesis is available for research quantities.

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 2034320-02-8
Cat. No. B2978137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS2034320-02-8
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2)C
InChIInChI=1S/C17H23N3O3S/c1-4-20-13(3)17(12(2)19-20)24(21,22)18-10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16,18H,4,9-11H2,1-3H3
InChIKeyOGRIJOOYYHMPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide – Structural Identity, Physicochemical Baseline, and Procurement Context (CAS 2034320-02-8)


1-Ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034320-02-8) is a fully synthetic, small-molecule sulfonamide featuring a 1-ethyl-3,5-dimethylpyrazole core linked via a sulfonamide bridge to an isochroman-3-ylmethyl moiety. Its molecular formula is C₁₇H₂₃N₃O₃S (MW 349.4 g/mol), with a computed XLogP3 of 1.7 and a single hydrogen bond donor [1]. The compound belongs to a broader class of pyrazole-4-sulfonamides that have been claimed as voltage-gated sodium channel inhibitors, particularly targeting the PN3 (Naᵥ1.8) subunit, and is primarily cited in patent literature for neuropathic pain applications [2]. As of the present search date, no primary research articles, head-to-head comparator studies, or authoritative bioactivity databases contain experimentally determined potency, selectivity, or ADMET data for this specific compound in the public domain.

Why Generic Substitution Fails for 1-Ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: The Structural Basis for Differentiated Procurement


Structural modifications at the N1 position of the pyrazole ring (ethyl vs. methyl, isopropyl) and at the sulfonamide nitrogen (H vs. methyl) are known to significantly alter molecular properties, including lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn can influence target binding, metabolic stability, and off-target profiles across the pyrazole-sulfonamide class [1]. The isochroman-3-ylmethyl substituent introduces a rigid, chiral bicyclic ether that is absent in simpler aryl or alkyl sulfonamide derivatives, potentially conferring distinct conformational preferences and receptor interactions [2]. Consequently, even closely related analogs—such as N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2034582-24-4) or the N1-isopropyl variant—cannot be assumed to be functionally interchangeable without direct comparative data. The absence of published head-to-head biological data, however, means that any claims of differentiation must currently rest on physicochemical and structural inference rather than on experimentally verified pharmacological superiority.

Quantitative Differentiation Evidence for 1-Ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Shift vs. N1-Methyl Analog (Trimethyl Derivative)

The target compound possesses an N1-ethyl substituent, resulting in a molecular weight of 349.4 g/mol and a computed XLogP3 of 1.7 [1]. By comparison, the N1-methyl analog N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a lower molecular weight of 335.42 g/mol and is expected to exhibit reduced lipophilicity (lower XLogP3) due to the absence of the additional methylene unit . The increased molecular weight and calculated lipophilicity of the target compound may translate into differences in membrane permeability, plasma protein binding, and metabolic clearance, although no experimental comparative data exist to confirm these predictions.

Physicochemical properties Lipophilicity Molecular recognition

Increased Steric Bulk vs. N1-Methyl Analog: Hydrogen Bond Donor and Rotatable Bond Profiles

The target compound contains one hydrogen bond donor (sulfonamide NH) and five hydrogen bond acceptors, with five rotatable bonds [1]. In contrast, the N1,N2-tetramethyl analog N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide (CAS 2034582-24-4) has zero hydrogen bond donors due to methylation of the sulfonamide nitrogen, while the N1-isopropyl analog N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide possesses greater steric bulk (MW 363.48 g/mol) at the pyrazole N1 position . The presence or absence of a hydrogen bond donor can critically influence target binding and solubility, and the altered steric profile may affect selectivity among closely related protein targets. However, no experimental binding or selectivity data are available for any of these compounds.

Hydrogen bonding Conformational flexibility Target engagement

Class-Level Inference: Pyrazole-4-Sulfonamides as Voltage-Gated Sodium Channel (PN3/Naᵥ1.8) Inhibitors

The pyrazole-4-sulfonamide scaffold, to which the target compound belongs, is claimed in multiple patents as a potent inhibitor of voltage-gated sodium channels, particularly the PN3 (Naᵥ1.8) subtype implicated in neuropathic pain [1]. While specific IC₅₀ values for the target compound are not publicly available, the patent family discloses that certain pyrazole-sulfonamides within the generic Markush structure exhibit PN3 inhibitory activity in the sub-micromolar to low micromolar range [2]. This class-level association does not differentiate the target compound from its structural analogs but provides a plausible biological context for procurement decisions where sodium channel modulation is the intended research application.

Sodium channel inhibition Neuropathic pain PN3/Naᵥ1.8

Recommended Research Application Scenarios for 1-Ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide Based on Available Evidence


Tool Compound for Voltage-Gated Sodium Channel (PN3/Naᵥ1.8) Inhibitor Screening Cascades

Given the patent-based association of the pyrazole-4-sulfonamide scaffold with PN3 sodium channel inhibition [1], the target compound may serve as a starting point or reference tool in electrophysiological screening cascades (e.g., automated patch clamp or FLIPR-based assays) aimed at identifying novel Naᵥ1.8 blockers for neuropathic pain. Its structural features—including the isochroman-3-ylmethyl group and N1-ethyl substituent—provide a distinct chemical entry point for SAR exploration. However, researchers should independently determine potency and selectivity, as no public data exist.

Physicochemical Comparator in Isochroman-Pyrazole-Sulfonamide SAR Libraries

The target compound's computed physicochemical profile (MW 349.4, XLogP3 1.7, 1 HBD, 5 HBA, 5 rotatable bonds) [2] positions it as an intermediate-lipophilicity analog within the isochroman-pyrazole-sulfonamide series. It can be incorporated alongside the N1-methyl (MW 335.42) and N1-isopropyl (MW 363.48) analogs in property-driven SAR libraries to systematically assess the impact of N1-alkyl substitution on solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability (e.g., liver microsome assays).

Negative Control for Hydrogen Bond Donor Requirements in Target Engagement Studies

Because the target compound retains a single sulfonamide NH hydrogen bond donor while the N,N-dimethyl analog (CAS 2034582-24-4) has none , these two compounds can be employed as a matched pair to probe the role of hydrogen bond donation in target binding, selectivity, or functional activity. This application is contingent on the availability of a validated biological assay for the target of interest.

Scaffold for Fragment-Based or Structure-Guided Lead Optimization

The combination of a pyrazole-4-sulfonamide core (known sodium channel ligand pharmacophore) with an isochroman-3-ylmethyl substituent (a rigid, oxygen-containing bicyclic system with potential CNS drug-like properties) [3] makes the target compound a candidate for fragment-based or structure-guided medicinal chemistry programs. Its five rotatable bonds and moderate lipophilicity suggest room for further optimization. Procurement is most appropriate for laboratories equipped with synthetic chemistry capabilities and target-specific assay systems.

Quote Request

Request a Quote for 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.